3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
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Overview
Description
3,5-Dimethyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylic acid is a bicyclic compound that features a unique structural motif This compound is part of the azabicyclo[33
Preparation Methods
The synthesis of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of substituted azabicyclo[3.3.1]nonane derivatives . Another approach includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties .
Chemical Reactions Analysis
3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in radical cyclization reactions to form indole-fused azabicyclo[3.3.1]nonane frameworks . Common reagents used in these reactions include Cp2TiCl and SmI2 for radical cyclization . The major products formed from these reactions are often complex bicyclic structures with potential biological activity.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of biologically active molecules, including anticancer agents and ion receptors . Additionally, derivatives of azabicyclo[3.3.1]nonane are employed in asymmetric catalysis and as molecular tweezers . The unique structural features of this compound make it an attractive target for researchers exploring new therapeutic agents and catalytic systems.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in oxidation reactions, converting alcohols to carbonyl compounds . The compound’s bicyclic structure allows it to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be compared to other similar compounds, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane These compounds share the bicyclo[331]nonane core but differ in their substituents and functional groups The presence of different heteroatoms (eg, sulfur, selenium) in these analogs can lead to variations in their chemical reactivity and biological activity The unique features of 3,5-Dimethyl-9-oxo-3-azabicyclo[33
Properties
CAS No. |
803634-06-2 |
---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-10-4-3-5-11(8(10)13,9(14)15)7-12(2)6-10/h3-7H2,1-2H3,(H,14,15) |
InChI Key |
YPJLUDFNZIOYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1=O)(CN(C2)C)C(=O)O |
Origin of Product |
United States |
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